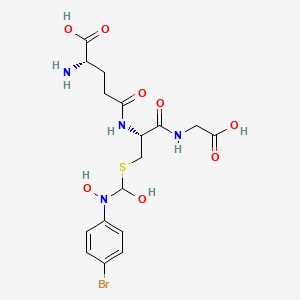
S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of HBPC CGSH would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions
HBPC CGSH undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
HBPC CGSH has several scientific research applications, including:
Chemistry: Used as a model compound to study glyoxalase inhibition and related biochemical pathways.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antimalarial properties and potential use in treating other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用机制
HBPC CGSH exerts its effects by inhibiting the glyoxalase system, specifically targeting glyoxalase I and glyoxalase II. This inhibition disrupts the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis, leading to the accumulation of toxic intermediates and subsequent cell death. The molecular targets and pathways involved include the glyoxalase enzymes and related metabolic pathways.
相似化合物的比较
Similar Compounds
Glutathione: The parent compound from which HBPC CGSH is derived.
N-acetylcysteine: Another compound with antioxidant properties and similar biochemical functions.
Lipoic acid: A compound with similar redox properties and therapeutic potential.
Uniqueness
HBPC CGSH is unique due to its specific inhibitory action on glyoxalase I and glyoxalase II, making it a valuable tool in antimalarial research and other therapeutic applications. Its derivatization from glutathione provides it with distinct biochemical properties that differentiate it from other similar compounds.
属性
分子式 |
C17H23BrN4O8S |
|---|---|
分子量 |
523.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-3-[(4-bromo-N-hydroxyanilino)-hydroxymethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23BrN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1 |
InChI 键 |
OGZMPQOWGQBWAV-FAGLKTCQSA-N |
手性 SMILES |
C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br |
规范 SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















